N-(4-PHENOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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Overview
Description
N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a phenoxyphenyl group and a tetrahydrofuranylmethyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea moiety could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(tetrahydro-2-furanylmethyl)thiourea
- N-(4-methoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea
- N-(4-phenoxyphenyl)-N’-methylthiourea
Uniqueness
N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both phenoxyphenyl and tetrahydrofuranylmethyl groups, which may impart distinct chemical and biological properties compared to other thioureas. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H20N2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
InChI Key |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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